

Technical Guide: Biodegradability Assessment of 10-Undecenamide, N-(2-hydroxyethyl)-

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 10-Undecenamide, N-(2-hydroxyethyl)-

CAS No.: 20545-92-0

Cat. No.: B1581069

[Get Quote](#)

Executive Summary

10-Undecenamide, N-(2-hydroxyethyl)- (CAS: 20545-92-0), also known as Undecylenoyl Monoethanolamide (UMEA), is a non-ionic surfactant and antifungal agent derivative. From an environmental fate perspective, this compound is classified as Readily Biodegradable.[1][2][3] This classification is grounded in the metabolic lability of its amide linkage and the established biodegradability of its primary hydrolysis products: undecylenic acid and monoethanolamine (MEA).

This guide provides a rigorous technical framework for evaluating the biodegradation of UMEA. It details the physicochemical properties governing its bioavailability, the enzymatic pathways of catabolism, and a validated experimental protocol (OECD 301F) for quantifying its mineralization in aerobic aqueous environments.

Chemical Identity & Physicochemical Constraints[3] [4][5][6][7]

Understanding the molecular architecture is a prerequisite for selecting the correct biodegradation assay. UMEA consists of a hydrophobic C11 alkenyl tail terminated by a double bond, linked via an amide bond to a hydrophilic ethanolamine headgroup.

Molecular Profile

Parameter	Value	Relevance to Biodegradation
IUPAC Name	N-(2-hydroxyethyl)undec-10-enamide	Target Analyte
CAS Number	20545-92-0	Identification
Molecular Formula	C ₁₃ H ₂₅ NO ₂	Basis for ThOD Calculation
Molecular Weight	227.34 g/mol	Stoichiometry
Log Kow (Est.)	~2.5 - 3.0	Moderate lipophilicity; suggests high bioavailability to sludge microorganisms without requiring solubilizers.
Water Solubility	Dispersible/Soluble	Facilitates direct dosing in aqueous media.

Theoretical Oxygen Demand (ThOD) Calculation

To validate respirometric data, the theoretical oxygen demand must be calculated assuming complete mineralization to CO₂, H₂O, and NH₃.

Stoichiometric Equation:

Calculation:

- Oxygen Required:
- Molar Mass of Substance:
- ThOD:

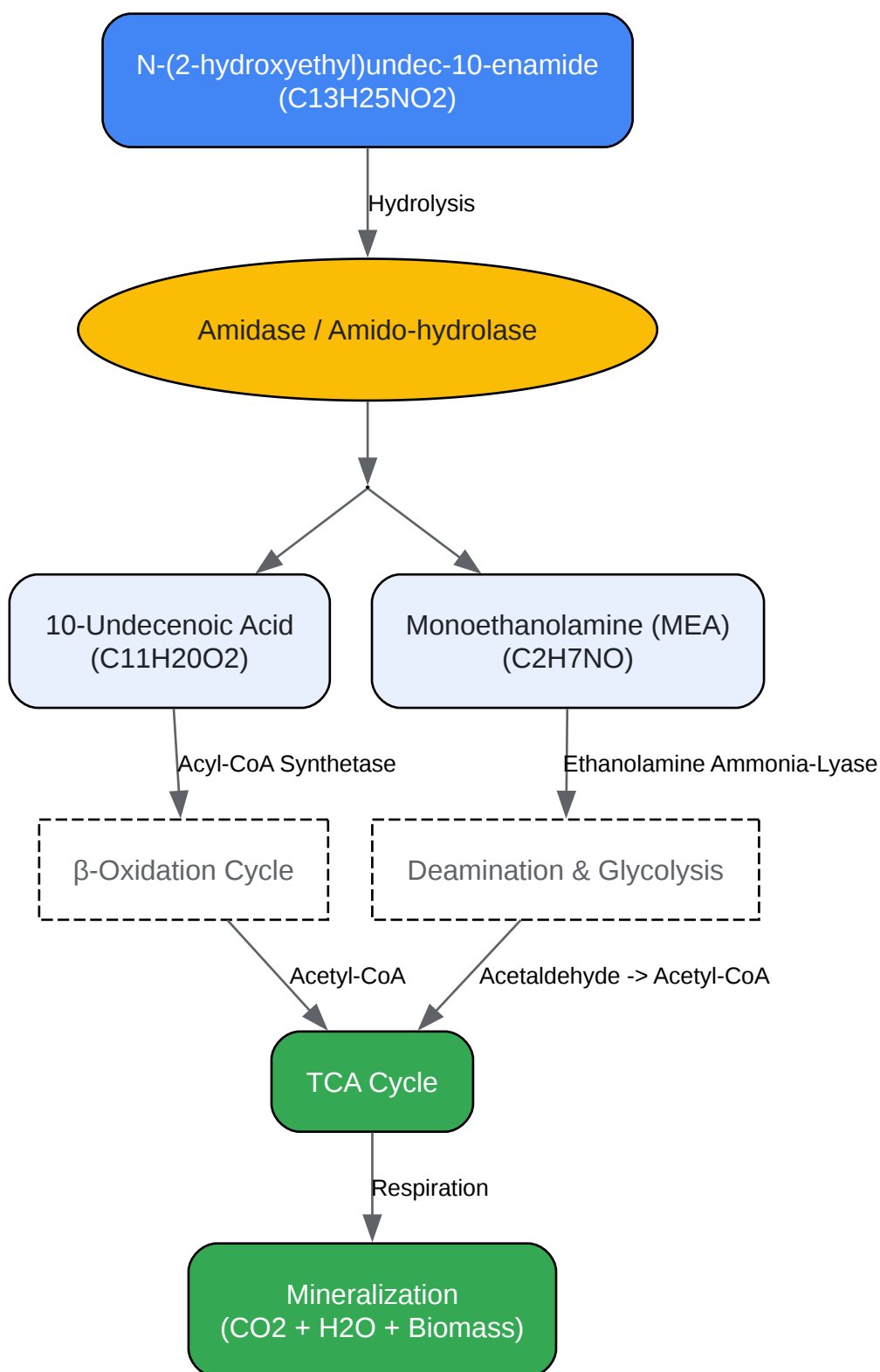
Note: If nitrification occurs (NH_3

NO_3^-), the ThOD will be higher. In standard OECD 301 tests, nitrification is often inhibited or accounted for in post-analysis.

Mechanisms of Biodegradation[1][2]

The biodegradation of UMEA follows a sequential enzymatic pathway. The rate-limiting step is typically the initial hydrolysis of the amide bond, followed by rapid catabolism of the resulting fragments.

Metabolic Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Proposed catabolic pathway. The amide bond is cleaved by amidases, releasing the fatty acid and amine for independent oxidation.

Key Mechanistic Insights

- **Amide Hydrolysis:** Soil and sludge bacteria (e.g., *Pseudomonas*, *Rhodococcus*) possess amidase enzymes capable of cleaving the N-C bond. This releases 10-undecenoic acid and monoethanolamine.[4][5]
- **Fate of the Alkenyl Chain:** The terminal double bond in 10-undecenoic acid does not inhibit degradation. It is typically handled via an auxiliary isomerase enzyme (Enoyl-CoA Isomerase) during

-oxidation, shifting the double bond to the

-position for hydration.
- **Fate of MEA:** Monoethanolamine is a known readily biodegradable substrate, rapidly deaminated to acetaldehyde and ammonia.

Experimental Protocol: OECD 301F (Manometric Respirometry)[9]

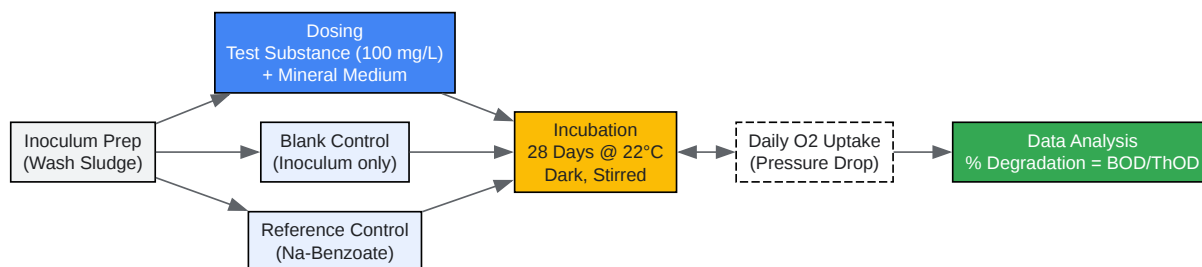
For UMEA, OECD 301F is the recommended protocol. Unlike the CO₂ evolution test (301B), Manometric Respirometry minimizes errors associated with volatile intermediates and provides continuous, high-resolution oxygen uptake data.

Reagents & Equipment

- **Test System:** Closed-bottle respirometer (e.g., OxiTop® or equivalent) with temperature control ().
- **Inoculum:** Activated sludge from a municipal wastewater treatment plant, washed and aerated for 2-4 hours prior to use. Concentration: 30 mg/L suspended solids (SS).
- **Medium:** Standard OECD mineral medium (pH 7.4), free of dissolved organic carbon (DOC).

- CO₂ Absorbent: Soda lime pellets or Potassium Hydroxide (KOH) solution in the trap.

Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Step-by-step workflow for the OECD 301F Manometric Respirometry test.

Step-by-Step Methodology

- Preparation: Calculate the mass of UMEA required to achieve a theoretical oxygen demand (ThOD) of approximately 100 mg/L in the test volume (typically 250-500 mL).
 - Target Mass =
- Dosing: Add the test substance directly to the mineral medium. If solubility is slow, ultrasonic dispersion for 5-10 minutes is permissible. Do not use emulsifiers as they add carbon sources.
- Inoculation: Add the prepared activated sludge to all flasks (Test, Blank, Reference).
- Sealing: Place the CO₂ absorbent in the headspace attachment and seal the flasks air-tight.
- Monitoring: Incubate in the dark at

with continuous magnetic stirring. Record pressure drop (converted to mg

uptake) daily for 28 days.

- Validation: The Reference Control (Sodium Benzoate) must reach >60% degradation by Day 14 for the test to be valid.

Data Interpretation & Criteria

Calculation of Biodegradation (%)

For any given day

:

Pass Criteria (Ready Biodegradability)

To be classified as "Readily Biodegradable" under OECD and REACH guidelines:

- Threshold: The compound must reach 60% biodegradation (of ThOD).
- 10-Day Window: This 60% level must be achieved within 10 days of the point where degradation first exceeds 10%.
 - Note: For surfactants and mixtures, the 10-day window condition is sometimes waived, but for a single substance like UMEA, it applies.

Expected Results

Based on Read-Across from Undecylenic Acid (CAS 112-38-9) and Monoethanolamine (CAS 141-43-5):

- Lag Phase: 2-4 days (acclimatization of amidase-producing bacteria).
- Log Phase: Days 4-14 (rapid consumption).
- Plateau: Days 14-28 (asymptotic approach to 80-90%).
- Conclusion: UMEA is expected to comfortably pass the 60% threshold, likely exceeding 70-80% by Day 28.

Regulatory & Safety Context

- REACH (EU): UMEA meets the screening criteria for "Not Persistent" (Not P). It does not require simulation testing (OECD 307/308/309) unless specific toxicity concerns arise.
- PBT Assessment:
 - P: Not Persistent (Readily Biodegradable).[3]
 - B: Bioaccumulation is low (Log Kow < 4, and rapid metabolism prevents tissue accumulation).
 - T: Generally low aquatic toxicity (EC50 > 1 mg/L), though specific acute toxicity data should be verified for the specific application.
- GHS Classification: Typically not classified as hazardous to the aquatic environment (Chronic) due to rapid degradation, though acute aquatic toxicity labeling may apply depending on EC50 values.

References

- OECD. (1992).[6] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link](#)
- ECHA. (n.d.). Registration Dossier: Undec-10-enoic acid (CAS 112-38-9).[3] European Chemicals Agency.[7][8][9] [Link](#)
- ECHA. (n.d.). Registration Dossier: 2-aminoethanol (CAS 141-43-5). European Chemicals Agency.[7][8][9] [Link](#)
- Arkema. (2013). GPS Safety Summary: Undec-10-enoic acid.[Link](#)
- Swisher, R. D. (1987). Surfactant Biodegradation. Marcel Dekker, Inc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. concawe.eu \[concawe.eu\]](https://concawe.eu)
- [2. Types of OECD 301 Biodegradation Tests - Aropha \[aropha.com\]](https://aropha.com)
- [3. arkema.com \[arkema.com\]](https://arkema.com)
- [4. Substance Registry Services | US EPA \[cdxapps.epa.gov\]](https://cdxapps.epa.gov)
- [5. CAS Common Chemistry \[commonchemistry.cas.org\]](https://commonchemistry.cas.org)
- [6. downloads.regulations.gov \[downloads.regulations.gov\]](https://downloads.regulations.gov)
- [7. N-\(2-Hydroxyethyl\)acrylamide \(stabilized with MEHQ\) | C5H9NO2 | CID 193628 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [8. Dodecanamide, N-\[2-\[\(2-hydroxyethyl\)amino\]ethyl\]- | C16H34N2O2 | CID 66937 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [9. Undecylenic acid monoethanolamine | C13H27NO3 | CID 25494 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Technical Guide: Biodegradability Assessment of 10-Undecenamide, N-(2-hydroxyethyl)-]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581069/docs#technical-guide-biodegradability-assessment-of-10-undecenamide-n-2-hydroxyethyl\]](https://www.benchchem.com/product/b1581069/docs#technical-guide-biodegradability-assessment-of-10-undecenamide-n-2-hydroxyethyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)